molecular formula C6H8O4 B1199464 2-Methyleneglutaric acid CAS No. 3621-79-2

2-Methyleneglutaric acid

Cat. No. B1199464
CAS RN: 3621-79-2
M. Wt: 144.12 g/mol
InChI Key: CWNNYYIZGGDCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 2-Methyleneglutaric acid has been explored in various studies. For instance, the synthesis of 2-amino-2-methylglutaric acid from levulinic acid using Strecker’s method has been reported, leading to 2-methyl-5-oxopyrrolidine-2-carboxylic acid upon dehydration, showcasing a pathway to access related structures (Takenishi & Simamura, 1954). Additionally, efficient asymmetric syntheses of structurally related glutamic acids have been developed, demonstrating the chemical versatility and potential of derivatives of 2-Methyleneglutaric acid in synthesizing biologically important molecules (Soloshonok et al., 1999).

Molecular Structure Analysis

Research on compounds related to 2-Methyleneglutaric acid also includes detailed molecular structure analysis. For example, studies on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involved IR, (1)H NMR, and single crystal X-ray diffraction studies to confirm the structure, along with FT-IR spectrum analysis and molecular modeling to understand vibrational wavenumbers and the molecule's stability arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Methyleneglutaric acid derivatives have been explored through various synthetic routes and transformation studies. A notable example is the facile synthesis of 2-methylenecyclobutanones and their subsequent transformation into 4-methylenebutanolides via Baeyer–Villiger oxidation, highlighting the reactivity and potential utility of methylene-interrupted structures in synthesis (Yu et al., 2014).

Physical Properties Analysis

The physical properties of 2-Methyleneglutaric acid and its derivatives are crucial for their potential applications. Although specific studies directly analyzing the physical properties of 2-Methyleneglutaric acid were not identified, related research on the synthesis, characterization, and application of methylene-interrupted cis,cis-octadecadienoic acids provides insights into the physical properties of structurally related compounds, which could inform the understanding of 2-Methyleneglutaric acid's physical characteristics (Christie & Holman, 1967).

Scientific Research Applications

  • 2-Methyleneglutaric acid is involved in enzyme-catalyzed reactions, particularly in the rearrangement catalyzed by alpha-methyleneglutarate mutase (MGM). This enzyme catalyzes the conversion of 2-methyleneglutarate to 3-methylitaconate, a process that involves a radical reaction pathway (Newcomb & Miranda, 2003).

  • The compound has been studied in the context of genetic disorders like 3-methylglutaconic aciduria. This disorder is characterized by urinary excretion of 3-methylglutaconic and 3-methylglutaric acids, and 2-methyleneglutaric acid has been observed in related clinical syndromes (Gibson et al., 1991).

  • Cloning and expression studies of the gene encoding 2-methyleneglutarate mutase from Clostridium barkeri in Escherichia coli have been conducted. This enzyme is coenzyme B12 (adenosylcobalamin)-dependent and catalyzes the rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate (Beatrix et al., 1994).

  • The biochemical properties and mechanistic aspects of 2-methyleneglutarate mutase have been extensively explored. Studies include the rotation of the exo-methylene group of (R)-3-methylitaconate catalyzed by this enzyme, providing insights into the enzyme's mechanism and substrate specificity (Pierik et al., 2002).

  • In the field of biosensor development, an enzymatic biosensor for detecting D-2-hydroxyglutaric acid in serum and urine was developed using a related enzyme, highlighting the potential for medical applications (Wu et al., 2022).

  • Research on the polymerization of α-methyleneglutarimides to form poly(α-methyleneglutarimide)s has also been reported, indicating applications in materials science (Wang et al., 2018).

Safety And Hazards

  • STOT SE (Specific Target Organ Toxicity - Single Exposure) : Affects the respiratory system .

properties

IUPAC Name

2-methylidenepentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNNYYIZGGDCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189768
Record name alpha-Methylene glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyleneglutaric acid

CAS RN

3621-79-2
Record name alpha-Methylene glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3621-79-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Methylene glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLENEGLUTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ83S5JR9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyleneglutaric acid
Reactant of Route 2
Reactant of Route 2
2-Methyleneglutaric acid
Reactant of Route 3
2-Methyleneglutaric acid
Reactant of Route 4
2-Methyleneglutaric acid
Reactant of Route 5
2-Methyleneglutaric acid
Reactant of Route 6
2-Methyleneglutaric acid

Citations

For This Compound
48
Citations
Y Hirose, Y Sakamoto, H Tajima… - The Journal of …, 1996 - ACS Publications
The potentiometric titration, intrinsic viscosity, and 13 C NMR have been measured under various conditions to investigate the dissociation behavior of poly(2-methyleneglutaric acid) (…
Number of citations: 15 pubs.acs.org
TA Scott - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
… -4-carboxyvaleric acid; this is converted into 2-methyleneglutaric acid by the action of nitrous acid. Hydrogenation of the 2-methyleneglutaric acid over rhodium in methanol gives 2-…
Number of citations: 13 www.ncbi.nlm.nih.gov
M Newcomb, N Miranda - Journal of the American Chemical …, 2003 - ACS Publications
… -catalyzed reaction involves 3-exo cyclization of the 2-methyleneglutaric acid-4-yl radical to a … The rate constant for cyclization of the 2-methyleneglutaric acid-4-yl radical is estimated to …
Number of citations: 19 pubs.acs.org
P Sutter, CD Weis - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
… with 2-methyleneglutaronitrile in methanol yielded predominantly 3-hydroxy-4-(1-anthraquinone)-1,3-butanedicarbonitrile (5), while the corresponding 2-methyleneglutaric acid diethyl …
Number of citations: 6 onlinelibrary.wiley.com
G HARTRAMPF, W BUCKEL - European journal of biochemistry, 1986 - Wiley Online Library
… The ester was converted to the free acid as described for 2-methyleneglutaric acid (141 and recrystallized fromdiethylether yield 3.3 g (52%) mp 152- 154C (lit. 154155C [Ill). Analysis by …
Number of citations: 42 febs.onlinelibrary.wiley.com
J Kagan, L Tolentino, MG Ettlinger - The Journal of Organic …, 1975 - ACS Publications
… No interconversion of 2-methyleneglutaric acid or ester with a- or 7-methylglutaconic acids or esters was observed in the presence of heat, light, acid, or base. However, the …
Number of citations: 25 pubs.acs.org
CH Edwards, BT Golding, F Kroll… - Journal of the …, 1996 - ACS Publications
… 7bc The partially deuteriated 2-methyleneglutaric acid formed contained 79% [E- 2 H 1 ]-… is based on a 1 H NMR NOE experiment with 2-methyleneglutaric acid 1a in [ 2 H 6 ]acetone (…
Number of citations: 17 pubs.acs.org
DM Bartley, JK Coward - The Journal of organic chemistry, 2006 - ACS Publications
… 2-Methyleneglutaric acid 1-methyl ester, 5, has been … The regioisomeric ester, 2-methyleneglutaric acid 5-methyl ester, … carboxylic acid of 2-methyleneglutaric acid. We recently …
Number of citations: 5 pubs.acs.org
D Komoßa, W Barz - Zeitschrift für Naturforschung C, 1988 - degruyter.com
… barkeri [7] 2-methyleneglutaric acid has been demonstrated as an intermediate which is further metabolized to propionate and pyruvate. The 2-methyleneglutaric acid co-isolated with …
Number of citations: 3 www.degruyter.com
VN Kost, TT Vasil'eva, LI Zakharkin… - Bulletin of the Academy of …, 1963 - Springer
… 2-(chloromethyl)-l,4-pentadiene we obtained 2-methyleneglutaric acid. By the hydrolysis of 1,1,5,5-tetrachloro2-(5-chloropentyl)-l,4-pentadiene we obtained 2-(5-chloropentyl)glutaric …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.